

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftriaxone Sodium Salt

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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Abstract

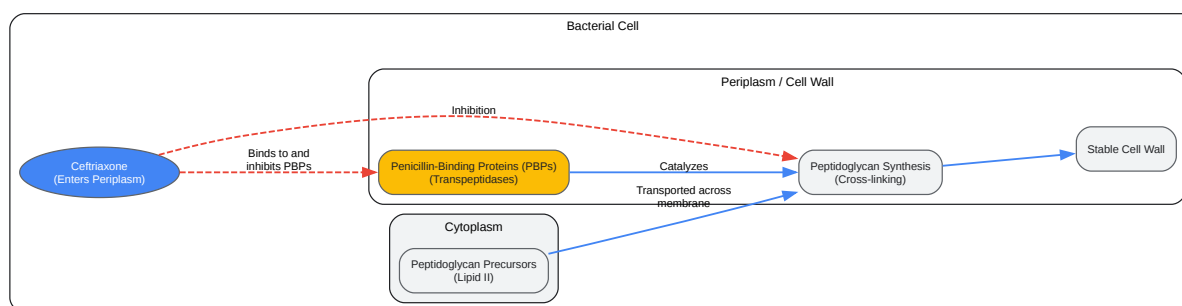
Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic widely utilized in the treatment of a variety of bacterial infections.[1][2][3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative pathogens.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of **ceftriaxone sodium salt**, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways.

Mechanism of Action

Ceftriaxone, a member of the β -lactam family of antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane.[7][8][9] These enzymes, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis.[4][8][9] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall.[1][4]

By binding to the active site of PBPs, ceftriaxone acylates the serine residue, leading to irreversible inactivation of the enzyme.[4][9] This prevents the cross-linking of peptidoglycan chains, a critical step in cell wall assembly.[4] The compromised cell wall cannot withstand the

internal osmotic pressure, leading to cell lysis and bacterial death.[4][9] The stability of ceftriaxone's methoxy oxime moiety in a syn-configuration provides resistance to hydrolysis by many β -lactamase enzymes produced by Gram-negative bacteria.



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Figure 1: Mechanism of action of Ceftriaxone.

Antibacterial Spectrum

Ceftriaxone exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[1][5][10]

Gram-Positive Bacteria

Ceftriaxone is active against many Gram-positive aerobes. Notably, it is effective against *Streptococcus pneumoniae* (including many penicillin-resistant strains), *Streptococcus pyogenes* (Group A streptococci), and viridans group streptococci.[3][6] While it retains activity against methicillin-susceptible *Staphylococcus aureus* (MSSA), it is not considered a first-line therapy.[2][7] It is important to note that ceftriaxone is not effective against methicillin-resistant *Staphylococcus aureus* (MRSA) or *Enterococcus* species.[11]

Gram-Negative Bacteria

Ceftriaxone demonstrates potent activity against a wide array of Gram-negative bacteria.[\[3\]](#)[\[5\]](#) This includes many members of the Enterobacteriaceae family such as *Escherichia coli*, *Klebsiella pneumoniae*, *Proteus mirabilis*, and *Serratia marcescens*.[\[3\]](#)[\[12\]](#) It is also highly effective against *Haemophilus influenzae* (including β -lactamase producing strains), *Moraxella catarrhalis*, and *Neisseria gonorrhoeae*.[\[6\]](#)[\[12\]](#) However, ceftriaxone has limited or no useful activity against *Pseudomonas aeruginosa* and is generally not recommended for infections caused by *Enterobacter* species due to the potential for resistance development.[\[2\]](#)[\[7\]](#)

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of ceftriaxone against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[\[13\]](#)

Table 1: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
<i>Streptococcus pneumoniae</i>	0.125	0.25
<i>Staphylococcus aureus</i> (MSSA)	2-4	4-8
<i>Streptococcus pyogenes</i>	≤0.06	≤0.06
Viridans group streptococci	0.25	1

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Table 2: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	≤0.25	2
Klebsiella pneumoniae	≤0.25	4
Proteus mirabilis	≤0.25	≤0.25
Haemophilus influenzae	≤0.03	≤0.03
Neisseria gonorrhoeae	≤0.015	0.06
Salmonella Typhi	0.125	8
Salmonella Paratyphi A	0.125	2

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocols for Susceptibility Testing

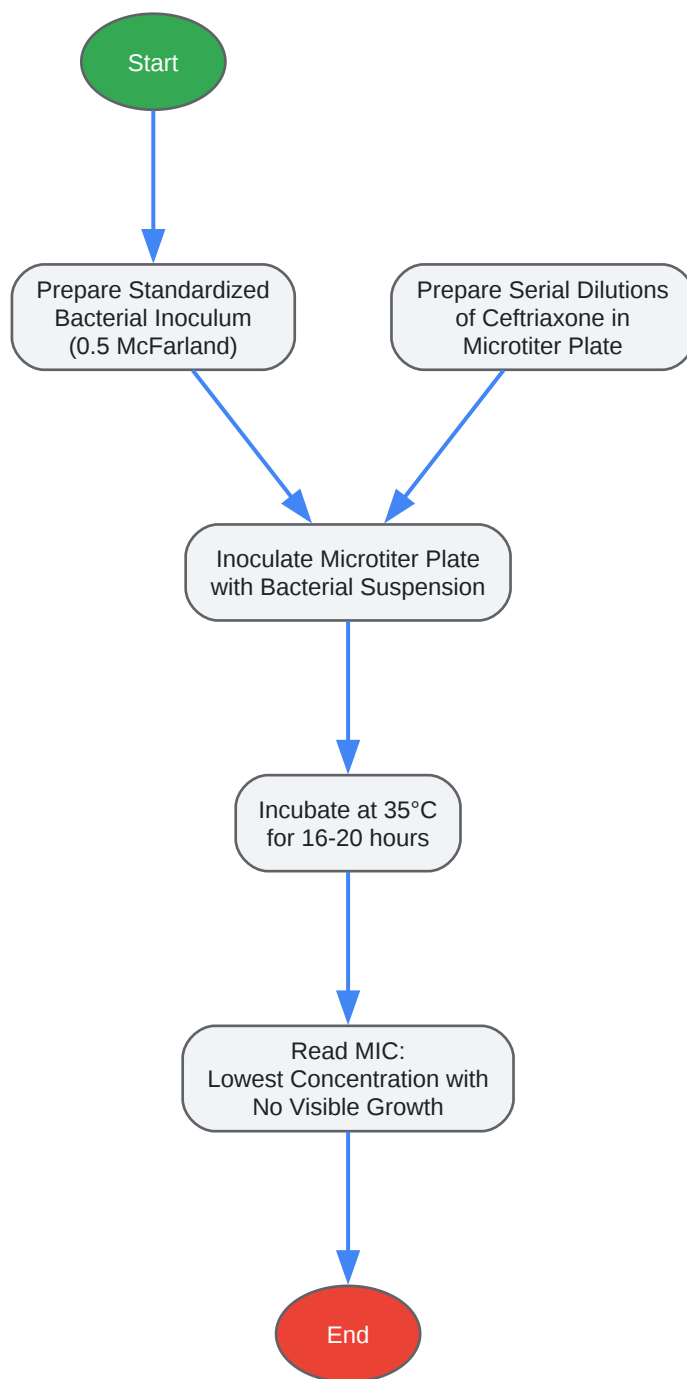
The determination of bacterial susceptibility to ceftriaxone is crucial for guiding appropriate clinical therapy. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Broth Microdilution Method (CLSI M07)

This method involves preparing serial twofold dilutions of ceftriaxone in a liquid growth medium in microtiter plates.

- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Plate Inoculation:** The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted ceftriaxone.
- **Incubation:** The plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16 to 20 hours in ambient air.

- Result Interpretation: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.



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Figure 2: Broth microdilution experimental workflow.

Disk Diffusion Method (CLSI M02)

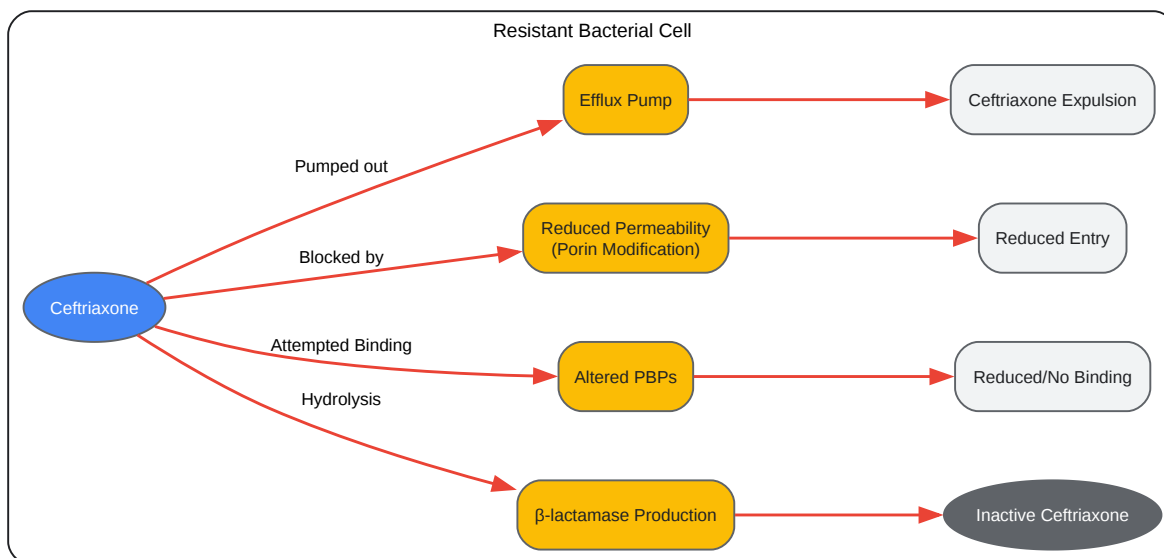
This method involves placing a paper disk impregnated with a specific amount of ceftriaxone (typically 30 µg) onto an agar plate that has been inoculated with the test organism.

- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared as described for the broth microdilution method.
- **Plate Inoculation:** A sterile cotton swab is dipped into the adjusted inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Disk Application:** A ceftriaxone disk is applied to the surface of the agar.
- **Incubation:** The plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16 to 20 hours in ambient air.
- **Result Interpretation:** The diameter of the zone of growth inhibition around the disk is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST breakpoint tables.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Mechanisms of Resistance

Bacterial resistance to ceftriaxone can emerge through several mechanisms:

- **Production of β -lactamases:** This is the most common mechanism of resistance.[\[8\]](#) β -lactamase enzymes hydrolyze the β -lactam ring of ceftriaxone, rendering it inactive. Extended-spectrum β -lactamases (ESBLs) are particularly effective at hydrolyzing third-generation cephalosporins.[\[25\]](#)[\[26\]](#)
- **Alteration of Penicillin-Binding Proteins (PBPs):** Mutations in the genes encoding PBPs can reduce the binding affinity of ceftriaxone for its target, thereby decreasing its efficacy.[\[8\]](#)[\[27\]](#)
- **Reduced Permeability:** Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of ceftriaxone into the cell, preventing it from reaching its PBP targets.[\[8\]](#)
- **Efflux Pumps:** Some bacteria possess efflux pumps that actively transport ceftriaxone out of the cell, lowering its intracellular concentration.



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